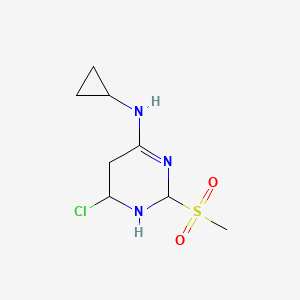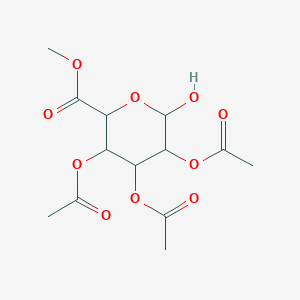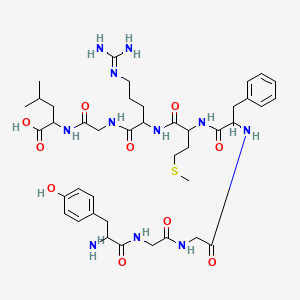
Mergl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Mergl” is a hypothetical chemical entity used for illustrative purposes in scientific discussions. It is not a real compound but serves as a useful example for understanding various aspects of chemistry, including synthesis, reactions, applications, and mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mergl involves a multi-step process that includes the following key steps:
Initial Formation: The starting materials, typically organic precursors, undergo a series of reactions such as condensation, cyclization, and functional group transformations.
Intermediate Purification: The intermediates formed are purified using techniques like recrystallization, chromatography, or distillation.
Final Assembly: The purified intermediates are then subjected to further reactions, such as coupling or polymerization, to form the final this compound compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Mergl undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Mergl can serve as a model compound for studying reaction mechanisms, catalysis, and material synthesis.
Biology: In biological research, this compound can be used to explore enzyme interactions, metabolic pathways, and cellular uptake.
Medicine: this compound can be a prototype for drug development, helping to understand pharmacokinetics, pharmacodynamics, and toxicity.
Industry: this compound can be utilized in industrial processes for the production of polymers, coatings, and specialty chemicals.
作用机制
The mechanism of action of Mergl involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound may bind to enzymes, receptors, or nucleic acids, altering their activity and function.
Pathways Involved: The binding of this compound to its targets can trigger signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.
Conclusion
While this compound is a hypothetical compound, it provides a valuable framework for exploring various aspects of chemistry, biology, medicine, and industry. Its synthesis, reactions, applications, and mechanisms of action offer insights into the intricate world of chemical science.
属性
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N11O10S/c1-24(2)18-32(40(61)62)50-35(56)23-48-37(58)29(10-7-16-45-41(43)44)51-38(59)30(15-17-63-3)52-39(60)31(20-25-8-5-4-6-9-25)49-34(55)22-46-33(54)21-47-36(57)28(42)19-26-11-13-27(53)14-12-26/h4-6,8-9,11-14,24,28-32,53H,7,10,15-23,42H2,1-3H3,(H,46,54)(H,47,57)(H,48,58)(H,49,55)(H,50,56)(H,51,59)(H,52,60)(H,61,62)(H4,43,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLPCPCSZOUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N11O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
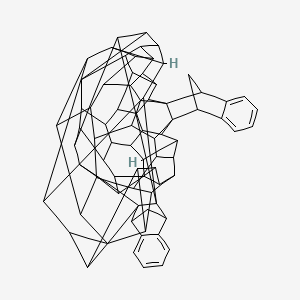
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
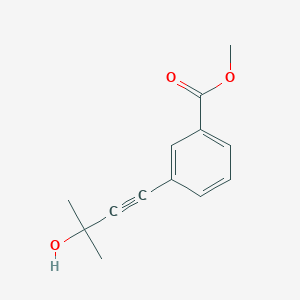
![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)

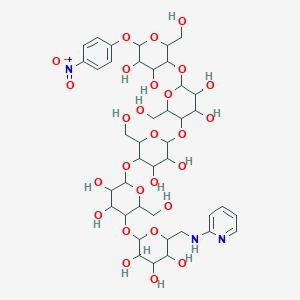
![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)
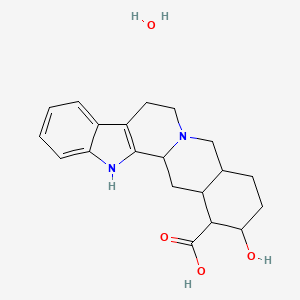
![5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid](/img/structure/B12323077.png)

